An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-nitrobenzene
An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-nitrobenzene
CAS Number: 161988-89-2
This technical guide provides a comprehensive overview of 1-Bromo-4-ethyl-2-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.
Compound Identification and Physicochemical Properties
1-Bromo-4-ethyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] Its unique substitution pattern, featuring a bromo, an ethyl, and a nitro group on the benzene ring, makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 1-Bromo-4-ethyl-2-nitrobenzene
| Property | Value | Source |
| CAS Number | 161988-89-2 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | 1-bromo-4-ethyl-2-nitrobenzene | [1] |
| Calculated XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Note: Some properties are computationally derived and should be confirmed experimentally.
Synthesis of 1-Bromo-4-ethyl-2-nitrobenzene
The most logical and established synthetic route to 1-Bromo-4-ethyl-2-nitrobenzene is through a Sandmeyer reaction.[3][4] This classic transformation in organic chemistry allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4][5]
The synthesis is a two-step process, starting with the preparation of the precursor, 4-ethyl-2-nitroaniline, followed by its diazotization and subsequent bromination.
Step 1: Synthesis of 4-ethyl-2-nitroaniline (Precursor)
The synthesis of substituted anilines is a fundamental process in medicinal and industrial chemistry, providing key intermediates for a wide range of pharmaceuticals and materials.[6][7][8][9][10] The precursor, 4-ethyl-2-nitroaniline, can be synthesized from 4-ethylaniline through a nitration reaction.
Experimental Protocol: Synthesis of 4-ethyl-2-nitroaniline
This protocol is adapted from established methods for the nitration of substituted anilines.
-
Acetylation: In a flask equipped with a stirrer and a dropping funnel, add 4-ethylaniline to acetic anhydride at a controlled temperature to form N-(4-ethylphenyl)acetamide. This step protects the amino group from oxidation during nitration.
-
Nitration: Cool the reaction mixture in an ice bath and slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid), ensuring the temperature is maintained below 10°C. The nitro group is directed to the ortho position due to the activating and ortho,para-directing nature of the acetylamino group.
-
Hydrolysis: After the nitration is complete, the reaction mixture is carefully poured into ice water. The resulting N-(4-ethyl-2-nitrophenyl)acetamide is then hydrolyzed using an acid (e.g., hydrochloric acid) to remove the acetyl protecting group, yielding 4-ethyl-2-nitroaniline.
-
Work-up and Purification: The product is isolated by neutralization and extraction with a suitable organic solvent. Purification can be achieved by recrystallization or column chromatography.
Step 2: Sandmeyer Reaction for 1-Bromo-4-ethyl-2-nitrobenzene
The Sandmeyer reaction is a robust method for introducing a variety of substituents onto an aromatic ring.[3][4][5] In this case, the amino group of 4-ethyl-2-nitroaniline is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. The presence of a nitro group can lead to good yields in Sandmeyer reactions.[11]
Experimental Protocol: Sandmeyer Reaction
This is a generalized protocol and should be optimized for this specific substrate.
-
Diazotization: Dissolve 4-ethyl-2-nitroaniline in an aqueous acidic solution (e.g., hydrobromic acid) and cool the mixture to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the 4-ethyl-2-nitrobenzenediazonium bromide salt. The temperature control is critical to prevent the premature decomposition of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. The product is then isolated by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for 1-Bromo-4-ethyl-2-nitrobenzene.
Spectroscopic Data
While a comprehensive, publicly available dataset of spectra for 1-Bromo-4-ethyl-2-nitrobenzene is limited, data for structurally similar compounds can provide valuable insights for characterization. For instance, the NIST WebBook provides spectral data for isomers like 1-(2-bromoethyl)-4-nitrobenzene.[12][13] Commercial suppliers may also provide spectral data upon request.[14][15][16][17]
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the bromo, ethyl, and nitro substituents. The ortho and para protons to the nitro group are generally the most deshielded.[18]
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and six distinct signals for the aromatic carbons, including the ipso-carbons attached to the substituents.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively), as well as C-H stretching and bending vibrations for the aromatic ring and the ethyl group. C-Br stretching vibrations are typically observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Reactivity and Synthetic Applications
1-Bromo-4-ethyl-2-nitrobenzene is a versatile intermediate due to the presence of three distinct functional groups that can undergo a variety of chemical transformations.
Caption: Key reactivity pathways of 1-Bromo-4-ethyl-2-nitrobenzene.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation yields 4-bromo-3-ethylaniline, a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.
-
Substitution of the Bromo Group: The bromine atom can be replaced through nucleophilic aromatic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
-
Electrophilic Aromatic Substitution: The existing substituents on the benzene ring will direct any further electrophilic substitution reactions, although the deactivating nature of the nitro and bromo groups generally makes such reactions less favorable.
The dual functionality of this molecule makes it an invaluable building block for creating diverse chemical libraries for drug discovery and for the synthesis of specific target molecules in the pharmaceutical and agrochemical industries.
Safety and Handling
As with all chemical reagents, 1-Bromo-4-ethyl-2-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[14] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14]
General Safety Information (based on similar compounds):
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.[14][15][16]
-
Handling: Avoid contact with skin and eyes. Avoid creating dust. Keep away from heat and sources of ignition.[14][16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-4-ethyl-2-nitrobenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the strategic introduction of various functional groups, making it a key building block for the construction of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications to support researchers in their scientific endeavors.
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Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. [Link]
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